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Compound of Interest

Compound Name: Ro 23-7014

Cat. No.: B1680665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ro 23-7014 is a potent and selective synthetic peptide analog of cholecystokinin-7 (CCK-7).[1]

[2] Its chemical structure is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2.

Functioning as an appetite suppressant, Ro 23-7014 exhibits superior potency, a longer

duration of action (4 to 5 hours), and increased resistance to peptidergic degradation when

compared to the endogenous CCK-7.[3] These characteristics make it a valuable tool for

research into cholecystokinin A (CCK-A) receptor signaling and the regulation of food intake.

This document provides detailed protocols for the preparation and experimental use of Ro 23-
7014 in both in vitro and in vivo settings.

Physicochemical and Pharmacological Properties
Ro 23-7014 is a modified heptapeptide that acts as a selective agonist for the CCK-A receptor.

This selectivity is reported to be 400-fold higher for the CCK-A receptor compared to the CCK-

B receptor.[3] The enhanced stability and prolonged action are attributed to its chemical

modifications.[3]

Data Presentation
A summary of the available quantitative data for Ro 23-7014 is presented in the table below.
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Parameter Value Species
Administration
Route

Reference

In Vivo Potency

(Appetite

Suppression)

ED₅₀ 0.3 µg/kg Rat
Intraperitoneal

(i.p.)
[3]

ED₅₀ 100 µg/kg Rat Intranasal [3]

Receptor

Selectivity

CCK-A vs. CCK-

B

400-fold greater

selectivity for

CCK-A

Rat

In Vitro

(Receptor

Binding Assay)

[3]

Binding Affinity

Kᵢ or IC₅₀ for

CCK-A Receptor

Not Publicly

Available
- - -

Kᵢ or IC₅₀ for

CCK-B Receptor

Not Publicly

Available
- - -

Experimental Protocols
Preparation of Ro 23-7014 Stock Solutions
Reagents and Materials:

Ro 23-7014 peptide (lyophilized powder)

Sterile Dimethyl Sulfoxide (DMSO)

Sterile Saline (0.9% NaCl)

Sterile, nuclease-free water
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Vortex mixer

Sterile, low-protein binding microcentrifuge tubes

Protocol for a 1 mg/mL Stock Solution:

Allow the lyophilized Ro 23-7014 vial to equilibrate to room temperature before opening to

prevent condensation.

To prepare a vehicle suitable for both in vitro and in vivo use, first dissolve the peptide in a

minimal amount of DMSO. For a 1 mg vial, add 200 µL of sterile DMSO to achieve a 5

mg/mL intermediate solution.

Gently vortex to ensure complete dissolution.

For a final stock solution of 1 mg/mL, dilute the 5 mg/mL intermediate solution with sterile

saline. For example, add 800 µL of sterile saline to the 200 µL of DMSO-dissolved peptide.

The final solvent composition will be 20% DMSO in saline.

Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage. When needed, thaw an aliquot on ice.

Note on Solubility: While a definitive solubility statement for Ro 23-7014 is not publicly

available, the use of a DMSO/saline mixture is a common practice for administering peptides

with limited aqueous solubility in animal studies. For purely aqueous solutions for in vitro

assays, reconstitution in sterile water or a suitable buffer (e.g., PBS, pH 7.4) should be tested,

though sonication may be required.

In Vitro Experiment: CCK-A Receptor Competitive
Binding Assay
This protocol is adapted from general CCK receptor binding assays and is intended to

determine the binding affinity of Ro 23-7014.

Reagents and Materials:
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Cell membranes prepared from a source rich in CCK-A receptors (e.g., rat pancreas or a cell

line overexpressing the CCK-A receptor)

Radiolabeled CCK ligand (e.g., [¹²⁵I]-Bolton-Hunter labeled CCK-8)

Ro 23-7014 stock solution and serial dilutions

Unlabeled CCK-8 (for determining non-specific binding)

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

96-well filter plates (e.g., glass fiber filters)

Scintillation fluid and a scintillation counter

Protocol:

Preparation of Reagents: Prepare serial dilutions of Ro 23-7014 in Binding Buffer. The

concentration range should span several orders of magnitude around the expected Kᵢ value.

Assay Setup: In a 96-well plate, add the following to each well:

Total Binding: 50 µL of Binding Buffer, 25 µL of radiolabeled CCK ligand, and 25 µL of cell

membrane suspension.

Non-specific Binding: 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM), 25 µL

of radiolabeled CCK ligand, and 25 µL of cell membrane suspension.

Competitive Binding: 50 µL of each Ro 23-7014 dilution, 25 µL of radiolabeled CCK ligand,

and 25 µL of cell membrane suspension.

Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific

assay conditions) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

Termination of Binding: Terminate the binding reaction by rapid filtration through the glass

fiber filter plate using a cell harvester.
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Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each

well using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total and competitive binding values. Plot the percentage of specific binding against the

logarithm of the Ro 23-7014 concentration and fit the data to a sigmoidal dose-response

curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-

Prusoff equation.

In Vivo Experiment: Appetite Suppression in Rats
This protocol describes the methodology to assess the anorectic effects of Ro 23-7014 in rats

following intraperitoneal or intranasal administration.

Animals and Housing:

Male Sprague-Dawley or Wistar rats (250-300g)

Individually housed in cages that allow for accurate food intake measurement.

Maintain a 12:12 hour light-dark cycle.

Provide ad libitum access to standard chow and water, unless otherwise specified.

Protocol:

Acclimation: Acclimate the rats to individual housing and handling for at least 3-5 days before

the experiment.

Food Deprivation: To ensure a robust feeding response, fast the rats overnight (e.g., 16-18

hours) with free access to water.

Preparation of Dosing Solutions: Prepare fresh dilutions of Ro 23-7014 from the stock

solution in the appropriate vehicle (e.g., 20% DMSO in sterile saline). The final volume for

injection should be determined based on the administration route.
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Administration:

Intraperitoneal (i.p.) Injection:

Gently restrain the rat.

Inject the calculated dose of Ro 23-7014 or vehicle into the lower right quadrant of the

abdomen, avoiding the cecum.

Use an appropriate needle size (e.g., 25-27G).

The injection volume should typically be 1-2 mL/kg.

Intranasal (i.n.) Administration:

Gently restrain the rat in a supine position with its head tilted back.

Administer the dose as small drops into each nostril, allowing the rat to inhale the liquid.

The total volume should be kept low (e.g., 20-50 µL) and administered slowly to prevent

the solution from entering the lungs.

Measurement of Food Intake: Immediately after administration, provide a pre-weighed

amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and

24 hours) by weighing the remaining food.

Data Analysis: Compare the food intake of the Ro 23-7014 treated groups to the vehicle-

treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA

followed by post-hoc tests) to determine the dose-dependent effects of Ro 23-7014 on

appetite suppression.

Visualizations
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In Vitro Receptor Binding Assay Workflow

Preparation

Assay

Analysis
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- Ro 23-7014 dilutions
- Radiolabeled ligand

- Cell membranes

Incubate reagents in
96-well plate

Terminate by filtration

Wash to remove
unbound ligand

Quantify radioactivity

Calculate IC₅₀ and Kᵢ

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Appetite Suppression Study Workflow

Acclimation of Rats

Overnight Food Deprivation
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Provide Pre-weighed Food

Measure Food Intake at
Multiple Time Points
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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